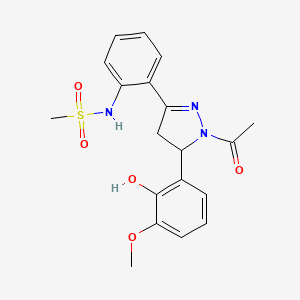

N-(2-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

The compound N-(2-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a dihydropyrazole derivative featuring a methanesulfonamide group, an acetyl substituent, and a 2-hydroxy-3-methoxyphenyl moiety. This structure combines a planar aromatic system with hydrogen-bonding donors (hydroxyl) and acceptors (methoxy, sulfonamide), which may enhance its solubility and target-binding capabilities.

Properties

IUPAC Name |

N-[2-[2-acetyl-3-(2-hydroxy-3-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-12(23)22-17(14-8-6-10-18(27-2)19(14)24)11-16(20-22)13-7-4-5-9-15(13)21-28(3,25)26/h4-10,17,21,24H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMDTIYWSZRKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=C(C(=CC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide generally involves multiple steps:

Starting Materials: : The process begins with appropriate benzaldehyde and pyrazole derivatives.

Condensation Reaction: : The benzaldehyde reacts with a methoxyphenylpyrazole under acidic or basic conditions to form the intermediate.

Acetylation: : The intermediate undergoes acetylation using acetic anhydride in the presence of a catalyst.

Sulfonamidation: : Finally, the acetylated product reacts with methanesulfonyl chloride to form the final compound.

Industrial Production Methods

The industrial production of this compound typically utilizes similar routes with optimizations for scale, such as:

Continuous Flow Reactions: : Improving reaction times and yields.

High-Throughput Screening: : Identifying optimal conditions for each reaction step.

Automation and Control: : Ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions including:

Oxidation: : Reacts with oxidizing agents to form quinones.

Reduction: : Undergoes reduction to form alcohols.

Substitution: : Halogenation and nitration reactions are common.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4) in acidic medium.

Reduction: : Lithium aluminium hydride (LiAlH4) in anhydrous ether.

Substitution: : Bromine (Br2) in dichloromethane.

Major Products Formed

Oxidation: : Quinone derivatives.

Reduction: : Alcohol derivatives.

Substitution: : Halogenated or nitrated products.

Scientific Research Applications

Chemistry

Catalysis: : Acts as a catalyst in organic synthesis reactions.

Material Science: : Used in the development of advanced polymers.

Biology

Enzyme Inhibition: : Serves as an inhibitor in enzymatic reactions.

Biomarker: : Utilized as a biomarker in diagnostic assays.

Medicine

Drug Development: : Potential therapeutic agent in treating inflammation and cancer.

Pharmacokinetics: : Studies focus on its metabolism and distribution in the body.

Industry

Pesticide Formulation: : Component in the synthesis of advanced pesticides.

Dye Manufacturing: : Used in the production of specialized dyes.

Mechanism of Action

N-(2-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects through:

Binding to Enzymes: : Inhibits enzyme activity by binding to the active sites.

Signal Pathway Modulation: : Interacts with cellular pathways to regulate biological processes.

Molecular Targets: : Primarily targets proteins involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents on the phenyl ring and the acyl group. These modifications influence molecular weight, polarity, and electronic properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

This may improve aqueous solubility but could also increase metabolic susceptibility .

Steric Effects :

- The isobutyryl group in introduces steric bulk, which might hinder binding to hydrophobic pockets in biological targets compared to the smaller acetyl group in the target compound .

Electronic Effects :

- The 2-methoxyphenyl analog () lacks the hydroxyl group of the target compound, reducing its capacity for H-bond donation. This may lower affinity for targets requiring dual H-bond interactions .

Biological Activity

N-(2-(1-acetyl-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known by its CAS number 923226-53-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Molecular Formula: CHNOS

Molecular Weight: 403.5 g/mol

Structure: The compound features a pyrazole ring substituted with various functional groups that are believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In particular, related compounds have been tested against various bacterial strains:

- Bacterial Strains Tested:

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

A study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity using the well diffusion method. The results showed varying degrees of efficacy, with some compounds demonstrating notable inhibition zones against the tested bacteria .

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Compound A | 20 | 62.5 |

| Compound B | 15 | 125 |

| Compound C | 25 | 31.25 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that certain derivatives could inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Apoptosis Induction

Another area of interest is the compound's ability to induce apoptosis in cancer cells. Preliminary studies indicate that it may activate apoptotic pathways, leading to cell death in various cancer cell lines. This effect is thought to be mediated through the modulation of specific signaling pathways involved in cell survival and apoptosis .

Analgesic Activity

In addition to antimicrobial and anti-inflammatory effects, some derivatives have shown analgesic properties in animal models. The writhing test and hot plate test were employed to assess pain relief efficacy, with results indicating significant analgesic activity compared to control groups .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized multiple derivatives based on the pyrazole structure and evaluated their antimicrobial activity against E. coli and S. aureus. The study found that certain modifications increased the efficacy significantly, with one derivative achieving an MIC of 31.25 μg/mL against S. aureus.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory effects, the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model in mice. Results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6, indicating potential therapeutic applications for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.